Cas no 176661-76-0 (N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine)

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic amine derivative featuring a dioxolane ring fused to a cyclohexane framework. This compound is characterized by its tertiary amine functionality, which enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The spirocyclic structure imparts rigidity, potentially improving selectivity in reactions. The dioxolane moiety offers stability under acidic conditions, making it suitable for use in protective group strategies. Its balanced lipophilicity and steric profile may facilitate applications in medicinal chemistry, such as scaffold modification or ligand design. The compound's synthetic versatility and structural features make it valuable for exploratory research and fine chemical development.
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine structure
176661-76-0 structure
Product Name:N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
CAS No:176661-76-0
MF:C10H19NO2
MW:185.26336312294
CID:1038806
PubChem ID:361167
Update Time:2025-06-26

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine Chemical and Physical Properties

Names and Identifiers

    • N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
    • 4-dimethylamino-1-cyclohexanone ethylene ketal
    • 4-N,N-dimethylaminocyclohexanone ethylene ketal
    • BHA66176
    • DTXSID60326955
    • 8-Dimethylamino-1,4-dioxaspiro[4.5]decane
    • NSC623998
    • NSC-623998
    • KJFJEQJSOHNDEA-UHFFFAOYSA-N
    • N-(1,4-Dioxaspiro[4.5]dec-8-yl)-N,N-dimethylamine
    • A881508
    • AKOS016002400
    • 176661-76-0
    • SCHEMBL6990132
    • MDL: MFCD16621691
    • Inchi: 1S/C10H19NO2/c1-11(2)9-3-5-10(6-4-9)12-7-8-13-10/h9H,3-8H2,1-2H3
    • InChI Key: KJFJEQJSOHNDEA-UHFFFAOYSA-N
    • SMILES: O1CCOC21CCC(CC2)N(C)C

Computed Properties

  • Exact Mass: 185.14200
  • Monoisotopic Mass: 185.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 21.7Ų

Experimental Properties

  • PSA: 21.70000
  • LogP: 1.23370

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine Security Information

  • Storage Condition:Sealed in dry,2-8°C

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A289000237-250mg
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
176661-76-0 95%
250mg
289.30 USD 2021-06-15
Alichem
A289000237-1g
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
176661-76-0 95%
1g
716.13 USD 2021-06-15
Alichem
A289000237-5g
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
176661-76-0 95%
5g
2,049.84 USD 2021-06-15
Chemenu
CM139242-5g
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
176661-76-0 95%
5g
$371 2021-08-05
Chemenu
CM139242-1g
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
176661-76-0 95%
1g
$*** 2023-03-30
Chemenu
CM139242-5g
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
176661-76-0 95%
5g
$*** 2023-03-30

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine Production Method

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:176661-76-0)N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
Order Number:A881508
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:04
Price ($):286.0
Email:sales@amadischem.com

Additional information on N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine

Introduction to N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS No. 176661-76-0)

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine, identified by the chemical compound code CAS No. 176661-76-0, is a sophisticated heterocyclic amine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the spirocyclic class of molecules, characterized by a unique structural framework consisting of two fused rings connected by a single atom. The presence of both dioxaspiro and amine functional groups imparts distinct chemical properties, making it a promising candidate for various biochemical applications.

The structural motif of N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine incorporates a spirocyclic core, which is known for its enhanced stability and bioisosteric potential in drug design. The dioxaspiro scaffold provides a rigid yet flexible backbone, facilitating interactions with biological targets such as enzymes and receptors. Additionally, the amine substituents at the nitrogen positions contribute to hydrogen bonding capabilities, which are crucial for molecular recognition processes in biological systems.

Recent advancements in computational chemistry and molecular modeling have highlighted the versatility of spirocyclic compounds like N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine in modulating biological pathways. Studies have demonstrated that spirocyclic structures can exhibit improved pharmacokinetic profiles due to their reduced susceptibility to metabolic degradation. This characteristic makes them particularly attractive for developing long-acting pharmaceuticals with enhanced therapeutic efficacy.

In the realm of medicinal chemistry, the synthesis and functionalization of N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine have been explored as a means to generate novel bioactive molecules. Researchers have leveraged its unique structural features to design derivatives with targeted pharmacological effects. For instance, modifications at the dioxaspiro core have been shown to influence receptor binding affinity, while alterations at the amine positions can fine-tune solubility and metabolic stability.

The compound's potential applications extend beyond traditional small-molecule drug development. Its structural complexity has prompted investigations into its role as a chiral building block for enantioselective synthesis. By controlling stereochemistry at the spirocyclic center, chemists can produce enantiomerically pure compounds with tailored biological activities. This approach is particularly relevant in modern drug design, where enantiomeric purity often correlates with improved safety and efficacy profiles.

Emerging research also suggests that N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine may serve as a key intermediate in the synthesis of complex natural products mimics. The spirocyclic framework provides a scaffold that can mimic biologically active motifs found in nature, offering a synthetic route to access structurally diverse libraries of compounds. Such libraries are invaluable for high-throughput screening programs aimed at identifying novel therapeutic agents.

The chemical reactivity of N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine has been thoroughly examined by synthetic chemists seeking to expand its utility in drug discovery pipelines. Functional group interconversions at the nitrogen and oxygen atoms have revealed new synthetic strategies for constructing heterocyclic scaffolds with diverse pharmacological properties. These findings underscore the compound's significance as a versatile intermediate in medicinal chemistry.

From a computational perspective, virtual screening techniques have been employed to identify potential binding partners for N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine within biological target spaces. High-resolution docking studies have predicted interactions with enzymes and receptors implicated in diseases such as cancer and neurodegeneration. These computational insights have guided experimental efforts toward optimizing lead compounds derived from this scaffold.

The synthesis of N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine presents both challenges and opportunities for innovation in synthetic methodology. Advances in transition-metal-catalyzed reactions have enabled more efficient routes to construct the spirocyclic core, reducing reliance on traditional multi-step approaches. Such improvements not only streamline production but also enhance scalability for industrial applications.

Future directions in the study of N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine may explore its role in developing next-generation therapeutics targeting emerging therapeutic areas such as immunotherapy and precision medicine. The compound's unique structural features offer a foundation for designing molecules with unprecedented selectivity and potency. As research progresses, it is anticipated that this scaffold will continue to inspire novel chemical entities with broad therapeutic implications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:176661-76-0)N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
A881508
Purity:99%
Quantity:5g
Price ($):286.0
Email